ethyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
Overview
Description
Ethyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a dioxoisoindoline moiety, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetic acid.
Synthesis of the Isoindoline Derivative: The isoindoline moiety is synthesized through a cyclization reaction involving phthalic anhydride and an amine, followed by oxidation to introduce the dioxo groups.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile employed.
Scientific Research Applications
Ethyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The chlorophenoxy group can enhance its binding affinity to certain molecular targets, while the dioxoisoindoline moiety may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Ethyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can be compared with other compounds that have similar structural features:
Ethyl 4-(4-chlorophenoxy)benzoate: Lacks the dioxoisoindoline moiety, making it less complex and potentially less versatile.
4-(4-Chlorophenoxy)phthalic anhydride: Contains the chlorophenoxy and phthalic anhydride groups but lacks the ester functionality.
4-(4-Chlorophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Properties
IUPAC Name |
ethyl 4-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO5/c1-2-29-23(28)14-6-10-16(11-7-14)25-21(26)18-4-3-5-19(20(18)22(25)27)30-17-12-8-15(24)9-13-17/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBLTPWRHDHILR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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